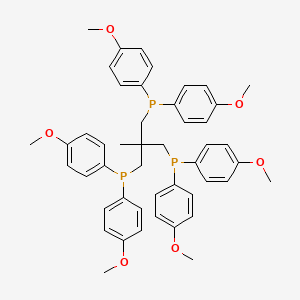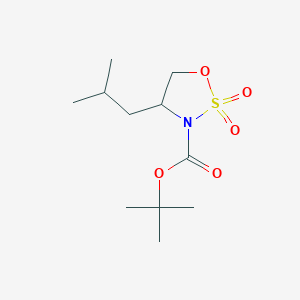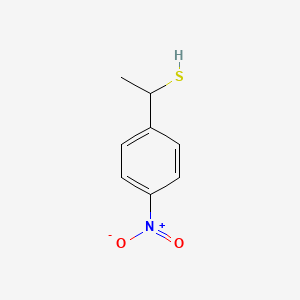
(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) is an organophosphorus compound characterized by the presence of multiple phosphine groups. These compounds are often used as ligands in coordination chemistry and catalysis due to their ability to donate electron pairs to metal centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) typically involves the reaction of 4-methoxyphenylphosphine with a suitable alkylating agent. The reaction conditions often require a base to deprotonate the phosphine, facilitating nucleophilic attack on the alkylating agent. Common solvents for this reaction include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is usually carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of such compounds may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in coordination complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Transition metal complexes, typically in solvents like acetonitrile or ethanol.
Major Products
Oxidation: Phosphine oxides.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) is used as a ligand in the synthesis of coordination complexes. These complexes are studied for their catalytic properties in reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology and Medicine
While specific applications in biology and medicine are less common, organophosphorus compounds can be explored for their potential as enzyme inhibitors or in drug delivery systems due to their ability to form stable complexes with metal ions.
Industry
In industry, these compounds are used in catalysis for the production of fine chemicals and pharmaceuticals. Their ability to stabilize transition metal catalysts makes them valuable in various industrial processes.
Mechanism of Action
The mechanism by which (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) exerts its effects is primarily through coordination with metal centers. The phosphine groups donate electron pairs to the metal, forming stable complexes that can facilitate various catalytic reactions. The molecular targets are typically transition metals such as palladium, platinum, and rhodium.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.
Bis(diphenylphosphino)methane: A bidentate ligand with two phosphine groups, similar to the compound .
Uniqueness
(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) is unique due to the presence of multiple 4-methoxyphenyl groups, which can influence the electronic and steric properties of the ligand. This can result in different reactivity and selectivity in catalytic applications compared to other phosphine ligands.
Properties
Molecular Formula |
C47H51O6P3 |
|---|---|
Molecular Weight |
804.8 g/mol |
IUPAC Name |
[3-bis(4-methoxyphenyl)phosphanyl-2-[bis(4-methoxyphenyl)phosphanylmethyl]-2-methylpropyl]-bis(4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C47H51O6P3/c1-47(32-54(41-20-8-35(48-2)9-21-41)42-22-10-36(49-3)11-23-42,33-55(43-24-12-37(50-4)13-25-43)44-26-14-38(51-5)15-27-44)34-56(45-28-16-39(52-6)17-29-45)46-30-18-40(53-7)19-31-46/h8-31H,32-34H2,1-7H3 |
InChI Key |
RRCZGCNMISMWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CP(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)(CP(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)CP(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12506003.png)

![5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12506009.png)
![N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine](/img/structure/B12506010.png)
![3-chloro-N-[1-[[2-(dimethylamino)-1-oxoethyl]amino]-3-[4-[8-(1-hydroxyethyl)-2-imidazo[1,2-a]pyridinyl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide](/img/structure/B12506011.png)

![2-[6-Amino-2-(propylsulfanyl)purin-9-YL]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12506028.png)

![1-[5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione](/img/structure/B12506037.png)

![(2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid](/img/structure/B12506054.png)

![N-(2-ethylphenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506072.png)
![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12506076.png)
